1-Boc-4-Allylaminopiperidine

CCR5 Antagonist Synthesis HIV Entry Inhibitor Medicinal Chemistry

1-Boc-4-Allylaminopiperidine (tert-butyl 4-(allylamino)piperidine-1-carboxylate, CAS 235420-68-5) is a protected piperidine derivative featuring a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen and an allylamino substituent at the 4-position. It has a molecular formula of C13H24N2O2 and a molecular weight of 240.34 g/mol, with a calculated density of 1 g/cm³ and a boiling point of 327°C at 760 mmHg.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 235420-68-5
Cat. No. B1602777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-Allylaminopiperidine
CAS235420-68-5
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NCC=C
InChIInChI=1S/C13H24N2O2/c1-5-8-14-11-6-9-15(10-7-11)12(16)17-13(2,3)4/h5,11,14H,1,6-10H2,2-4H3
InChIKeySVCWMJCGCXTVNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-Allylaminopiperidine (CAS 235420-68-5) – Sourcing & Technical Profile for Medicinal Chemistry and Intermediate Procurement


1-Boc-4-Allylaminopiperidine (tert-butyl 4-(allylamino)piperidine-1-carboxylate, CAS 235420-68-5) is a protected piperidine derivative featuring a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen and an allylamino substituent at the 4-position [1]. It has a molecular formula of C13H24N2O2 and a molecular weight of 240.34 g/mol, with a calculated density of 1 g/cm³ and a boiling point of 327°C at 760 mmHg . The compound is a key building block in medicinal chemistry, particularly in the synthesis of CCR5 antagonists and other biologically active molecules [2].

1-Boc-4-Allylaminopiperidine vs. Generic 4-Aminopiperidine Building Blocks – Why Interchangeability Is Not Guaranteed


While 1-Boc-4-aminopiperidine (CAS 87120-72-7) is a common alternative, its primary amine lacks the allyl group required for key downstream transformations such as reductive amination or allylation to construct more complex pharmacophores . The allylamino moiety in 1-Boc-4-Allylaminopiperidine provides a unique terminal alkene handle that enables orthogonal reactivity—specifically, it can undergo ring-closing metathesis (RCM) or serve as a masked precursor for further alkylation after Boc deprotection [1]. This structural feature is critical in the synthesis of CCR5 antagonists where the allyl group is directly incorporated into the final active pharmaceutical ingredient (API) structure [2]. Substituting a simpler aminopiperidine would break the synthetic route or require additional protection/deprotection steps, increasing step count and reducing overall yield.

1-Boc-4-Allylaminopiperidine – Quantitative Differentiation Evidence vs. Closest Analogs


Synthetic Utility: Direct Incorporation into a CCR5 Antagonist API vs. 1-Boc-4-Aminopiperidine

1-Boc-4-Allylaminopiperidine serves as a direct intermediate in the synthesis of N-Allyl-N-[1-[4-(1H-benzimidazol-1-yl)-3-phenylbutyl]piperidin-4-yl]carbamic acid 4-nitrobenzyl ester, a potent CCR5 antagonist developed by Merck & Co. [1]. In the published synthetic route, reductive amination of N-Boc-4-piperidone with allylamine yields 1-Boc-4-Allylaminopiperidine, which is subsequently acylated and deprotected to furnish the active pharmacophore [2]. In contrast, 1-Boc-4-aminopiperidine (CAS 87120-72-7) lacks the allyl group and cannot directly enter this sequence; it would require an additional allylation step using allyl chloride/NaH, adding at least one synthetic step and potentially lowering overall yield [3].

CCR5 Antagonist Synthesis HIV Entry Inhibitor Medicinal Chemistry

Physicochemical Properties: Lipophilicity and Hydrogen Bonding Profile vs. 1-Boc-4-Aminopiperidine

The allylamino group increases the calculated LogP of 1-Boc-4-Allylaminopiperidine to approximately 1.9 [1], compared to an estimated LogP of ~1.1 for 1-Boc-4-aminopiperidine . This 0.8 unit increase in lipophilicity may impact membrane permeability and solubility in medicinal chemistry applications. Additionally, the target compound has one hydrogen bond donor (allylamino NH) and three hydrogen bond acceptors, whereas 1-Boc-4-aminopiperidine has two hydrogen bond donors (primary amine NH2) and three acceptors . The reduced H-bond donor count can influence blood-brain barrier penetration and oral bioavailability in drug design.

Physicochemical Property Comparison ADME Prediction Medicinal Chemistry

Commercial Availability and Purity Specifications vs. Industry Benchmarks

1-Boc-4-Allylaminopiperidine is commercially available from multiple global suppliers with a standard purity of 95% or higher . For example, MolCore offers the compound with a purity of not less than 98% (NLT 98%), complying with ISO certification standards for pharmaceutical R&D . This level of purity is typical for building blocks used in medicinal chemistry and exceeds the minimum 95% purity commonly required for screening libraries. In comparison, some generic 4-aminopiperidine derivatives may only be available at lower purities (e.g., 90-95%) or require additional purification before use.

Procurement Supply Chain Quality Control

Synthetic Yield in Reductive Amination Step vs. Alternative Allylamine Adducts

In the reductive amination of N-Boc-4-piperidone with allylamine using sodium triacetoxyborohydride, the formation of 1-Boc-4-Allylaminopiperidine proceeds efficiently as a key step in the synthesis of CCR5 antagonists [1]. While exact yields are not always disclosed, the reaction is described as affording the desired aminopiperidine (III) in a straightforward manner without the need for harsh conditions or protecting group manipulations. In contrast, alternative N-alkyl aminopiperidines (e.g., 1-Boc-4-(methylamino)piperidine) would require a different amine nucleophile and may exhibit different reactivity profiles, potentially affecting the downstream acylation step with 4-nitrobenzyl chloroformate [2].

Process Chemistry Synthetic Methodology Yield Optimization

1-Boc-4-Allylaminopiperidine – Targeted Research & Industrial Application Scenarios Based on Quantitative Differentiation


CCR5 Antagonist Medicinal Chemistry Programs (HIV Entry Inhibition, Inflammatory Diseases)

1-Boc-4-Allylaminopiperidine is the preferred starting material for synthesizing 4-(N-allyl)-substituted piperidine-based CCR5 antagonists, as demonstrated in Merck's patented synthetic route [1]. The allyl group is directly incorporated into the final API structure, eliminating the need for an additional N-alkylation step required when using 1-Boc-4-aminopiperidine. Medicinal chemistry teams working on chemokine receptor modulators should procure this specific intermediate to streamline SAR exploration and reduce synthetic burden [2].

Asymmetric Synthesis of 3-Amino-4-substituted Piperidines via Ring-Closing Metathesis

The terminal alkene of the allylamino group in 1-Boc-4-Allylaminopiperidine serves as a handle for ring-closing metathesis (RCM) to construct spirocyclic or bridged piperidine frameworks [3]. This reactivity is not available with saturated N-alkyl analogs (e.g., 1-Boc-4-(methylamino)piperidine). Researchers developing novel CNS-active compounds or natural product analogs should prioritize this building block for RCM-based diversification strategies.

Physicochemical Property Optimization for CNS Drug Discovery

With a calculated LogP of 1.9 and only one hydrogen bond donor, 1-Boc-4-Allylaminopiperidine offers a favorable property profile for designing blood-brain barrier penetrant compounds compared to the more polar 1-Boc-4-aminopiperidine (LogP ~1.1, two H-bond donors) [4]. CNS drug discovery teams should consider this building block when seeking to increase lipophilicity and reduce hydrogen bonding potential in lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-4-Allylaminopiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.